(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound can reduce the levels of estrogens, which can inhibit the growth of estrogen-dependent cancer cells .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It can inhibit the proliferation of these cancer cells by inducing apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various internal and external factors. These can include the genetic makeup of the individual, the presence of other drugs, diet, and environmental factors . .
Biochemical Analysis
Biochemical Properties
Based on the general properties of triazoles, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole derivatives can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-19-9-15(14-3-1-2-4-16(14)25-19)20(30)27-7-5-26(6-8-27)17-10-18(23-12-22-17)28-13-21-11-24-28/h1-4,9-13H,5-8H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBHARCYMJXVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.